3-(4-methylbenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one
Description
This compound is a chromeno-oxazin derivative featuring a fused cyclopenta ring system and a 4-methylbenzyl substituent. Its complex polycyclic architecture combines a chromene (benzopyran) unit with a 1,3-oxazine ring, creating a rigid scaffold that may influence its physicochemical properties and bioactivity.
Properties
Molecular Formula |
C22H21NO3 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-[(4-methylphenyl)methyl]-6,17-dioxa-4-azatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),8,11(15)-tetraen-16-one |
InChI |
InChI=1S/C22H21NO3/c1-14-5-7-15(8-6-14)11-23-12-19-20(25-13-23)10-9-17-16-3-2-4-18(16)22(24)26-21(17)19/h5-10H,2-4,11-13H2,1H3 |
InChI Key |
NZUFPOPNUMUECJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CC3=C(C=CC4=C3OC(=O)C5=C4CCC5)OC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylbenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one typically involves multi-step organic reactions. One common approach is to start with the appropriate cyclopentane derivative and introduce the chromene and oxazinone moieties through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(4-methylbenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace certain groups with others, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to the specific transformation being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
3-(4-methylbenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it a candidate for use in advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-methylbenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The target compound shares core structural motifs with the following analogs:
*Estimated based on structural similarity.
Key Observations :
- The 2-chlorobenzyl analog (LogP 4.59) shows even higher hydrophobicity, which could influence receptor binding or metabolic stability .
- Ring Saturation : The target compound’s partially saturated cyclopenta ring (3,4,8,9-tetrahydro) contrasts with the hexahydro system in the 2-methoxybenzyl analog, possibly affecting conformational flexibility and intermolecular interactions .
Physicochemical and Crystallographic Properties
- Crystal Packing : Analogous compounds (e.g., ) exhibit intramolecular N–H···O hydrogen bonds, forming S(6) ring motifs. Such interactions stabilize the oxazin ring and may influence solubility and crystallization behavior .
- Thermal Stability : The 2-chlorobenzyl analog has a boiling point of 546.7°C and flash point of 284.4°C, suggesting high thermal stability, likely shared by the target compound due to its aromatic and fused-ring system .
Bioactivity and Functional Insights
While direct bioactivity data for the target compound are absent, structural parallels to ’s polyphenolic antioxidants highlight the role of substituents in radical scavenging. For example:
- DPPH Radical Scavenging: Compounds with ortho-dihydroxybenzene moieties (e.g., catechol derivatives in ) exhibit strong activity (IC50 <10 µg/mL).
- Receptor Targeting : The 1,3-oxazine ring in analogs may interact with GABA receptors or serotonin transporters, though substituent choice (e.g., chloro vs. methyl) could modulate selectivity .
Biological Activity
3-(4-methylbenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure
The compound's structure is characterized by a complex fused ring system that includes oxazine and chromene moieties. The presence of the 4-methylbenzyl substituent is believed to influence its biological properties.
Antimicrobial Activity
Research has indicated that derivatives of oxazines, including compounds similar to this compound, exhibit promising antimicrobial properties. For instance:
- A study demonstrated that certain oxazine derivatives showed significant antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- The compound was tested alongside standard drugs like streptomycin and exhibited comparable or superior activity against some pathogens .
Anticancer Activity
Preliminary studies have suggested that compounds with similar structures may possess anticancer properties:
- In vitro assays indicated that certain oxazine derivatives inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
- Specific analogs have been shown to induce cytotoxic effects on various cancer cell lines while sparing normal cells .
Neuropharmacological Effects
The neuropharmacological potential of oxazine compounds has been explored:
- Some studies indicate that related compounds exhibit anxiolytic and antidepressant-like effects in animal models. The dual action of stimulating and depressing the central nervous system (CNS) has been noted in specific derivatives .
- Behavioral tests in mice have shown alterations in locomotor activity, suggesting potential applications in treating anxiety and depression .
Case Studies
- Antimicrobial Efficacy : A series of oxazine derivatives were synthesized and tested for antimicrobial activity. Among these, one derivative demonstrated superior efficacy against E. coli and S. aureus, making it a candidate for further development as an antimicrobial agent .
- Anticancer Screening : In a study evaluating the cytotoxicity of various oxazine derivatives against cancer cell lines (e.g., MCF-7), certain compounds showed IC50 values significantly lower than standard chemotherapeutic agents .
Summary of Findings
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for constructing the chromeno-oxazine core of this compound?
- The core structure is typically synthesized via multi-step protocols involving cyclocondensation reactions. For example, chromeno[8,7-e][1,3]oxazine derivatives often require:
- Step 1 : Formation of the chromene scaffold using aldehydes and cyclic ketones (e.g., 5,5-dimethylcyclohexane-1,3-dione) under acidic conditions .
- Step 2 : Introduction of the oxazine ring via nucleophilic substitution or cyclization, often employing catalysts like L-proline or morpholine derivatives .
- Step 3 : Functionalization at the 3-position (e.g., 4-methylbenzyl group) using alkylation or coupling reactions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assign peaks using DEPT-135/HSQC to resolve overlapping signals from fused rings and substituents .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and oxazine (C-O-C, ~1250 cm⁻¹) functional groups .
- HPLC-MS : Verify purity (>95%) and molecular ion ([M+H]+) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. How can preliminary biological activity screening be designed for this compound?
- In vitro assays : Test enzyme inhibition (e.g., kinases, cyclooxygenases) at 1–100 µM concentrations. Use positive controls (e.g., staurosporine for kinases) .
- Cellular models : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, comparing IC50 values to reference drugs .
Advanced Research Questions
Q. How can stereochemical ambiguities in the fused ring system be resolved?
- X-ray crystallography : Determine absolute configuration using single-crystal diffraction (e.g., Agilent SuperNova diffractometer). Refine data with SHELXL-97, addressing disorder in flexible substituents .
- Computational modeling : Compare experimental bond lengths/angles (from crystallography) with DFT-optimized structures (e.g., B3LYP/6-31G* level) to validate stereoelectronic effects .
Q. What strategies mitigate low yields during the introduction of the 4-methylbenzyl group?
- Optimization :
- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
- Employ microwave-assisted synthesis (100°C, 30 min) to accelerate reaction kinetics .
Q. How to analyze contradictory bioactivity data across different assay platforms?
- Case study : If the compound shows strong kinase inhibition in biochemical assays but weak cytotoxicity in cellular models:
- Hypothesis : Poor membrane permeability or metabolic instability.
- Validation :
- Measure logP (e.g., shake-flask method) to assess lipophilicity; target logP 2–4 for optimal permeability .
- Perform stability studies in simulated gastric fluid (pH 1.2) and liver microsomes to identify degradation pathways .
Q. What role do hydrogen-bonding networks play in stabilizing the solid-state structure?
- Crystal packing analysis : Identify intramolecular N–H···O and C–H···O interactions forming S(6) motifs. Intermolecular O–H···O bonds (e.g., with lattice water) create R22(10) rings, influencing solubility and melting point .
- Impact on reactivity : Stabilized conformations may reduce susceptibility to hydrolysis at the oxazinone carbonyl .
Methodological Guidelines
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Experimental Design :
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Data Interpretation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
